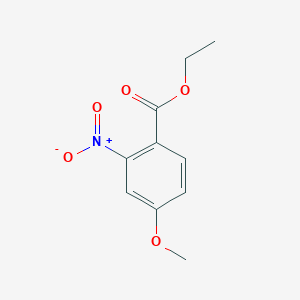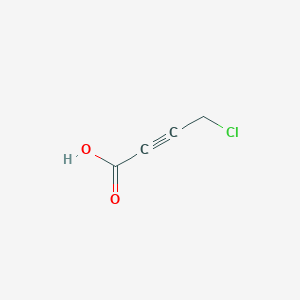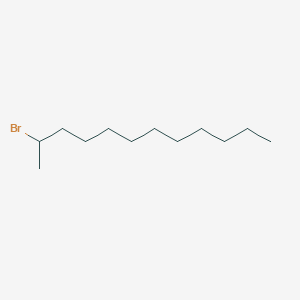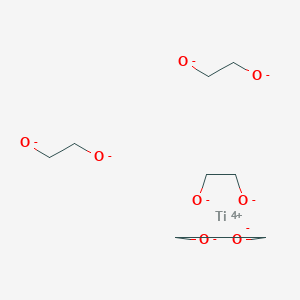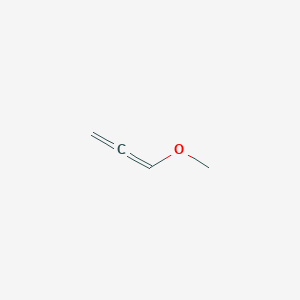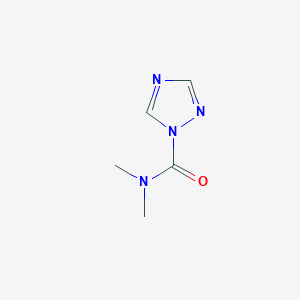
N,N-dimethyl-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1,2,4-triazole-1-carboxamide, also known as DMTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DMTC has been shown to exhibit a range of interesting properties, including antifungal and antibacterial activity, as well as potential applications in cancer research.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target cells. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the synthesis of key components of the fungal or bacterial cell wall, leading to cell death. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the activity of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, as well as potential anticancer activity. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new antioxidant agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-1,2,4-triazole-1-carboxamide for lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a variety of biological processes. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one limitation of N,N-dimethyl-1,2,4-triazole-1-carboxamide is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are a number of exciting future directions for research on N,N-dimethyl-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the development of new anticancer agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to treat a range of different types of cancer. Finally, there is potential for N,N-dimethyl-1,2,4-triazole-1-carboxamide to be used as a tool for studying a variety of biological processes, including the mechanisms of action of other drugs and the molecular basis of disease.
Synthesemethoden
N,N-dimethyl-1,2,4-triazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-carboxylic acid, or the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-thiol. These reactions can be carried out using a variety of solvents and catalysts, and the resulting product can be purified using a range of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been widely studied for its potential applications in scientific research, particularly in the fields of microbiology and cancer research. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potential anticancer activity, with studies indicating that it may be able to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
14803-76-0 |
|---|---|
Produktname |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-8(2)5(10)9-4-6-3-7-9/h3-4H,1-2H3 |
InChI-Schlüssel |
UQZKBTNSPMSIPH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1C=NC=N1 |
Kanonische SMILES |
CN(C)C(=O)N1C=NC=N1 |
Synonyme |
1H-1,2,4-Triazole-1-carboxamide,N,N-dimethyl-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



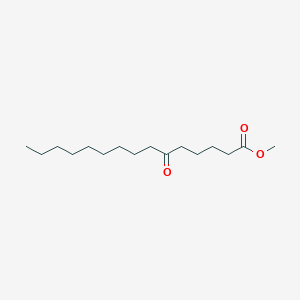

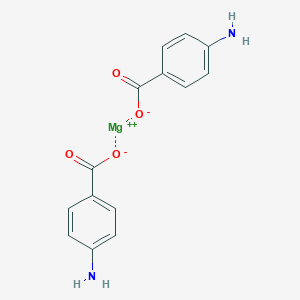

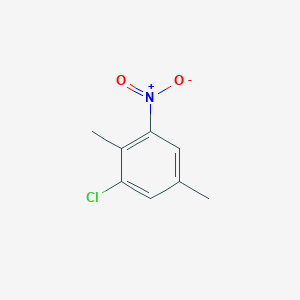

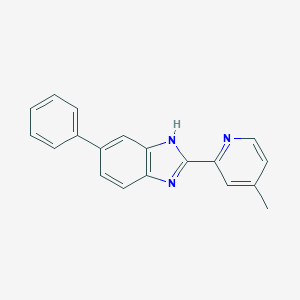
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

